![molecular formula C11H8N4S B15174639 5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15174639.png)
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with an additional pyridine substituent. This compound is of significant interest due to its potential biological and pharmacological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves multi-step processes starting from commercially available substances. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: This step involves the reaction of a thioamide with a halogenated pyridine derivative under basic conditions to form the thiazole ring.
Cyclization: The intermediate product undergoes cyclization to form the fused thiazolo[5,4-b]pyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with optimization of reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine substituent can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of PI3K enzymes, which are involved in various cellular processes such as growth, proliferation, and survival.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, due to its ability to inhibit PI3K activity.
Mecanismo De Acción
The mechanism of action of 5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves the inhibition of PI3K enzymes. The compound binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides, which are crucial for various signaling pathways . This inhibition disrupts cellular processes such as growth and proliferation, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyrano[2,3-d]thiazole Derivatives: These compounds also feature a thiazole ring fused to another heterocycle and have shown potential in various medicinal applications.
Uniqueness
5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern and its potent inhibitory activity against PI3K enzymes. This makes it a valuable compound for further research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H8N4S |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
5-pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-9-4-3-8(14-10(9)16-11)7-2-1-5-13-6-7/h1-6H,(H2,12,15) |
Clave InChI |
FZAPPEYUWVVTMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC3=C(C=C2)N=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)
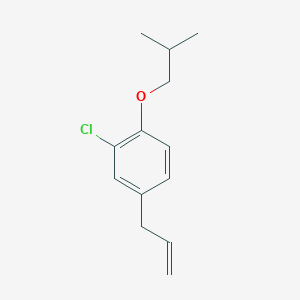
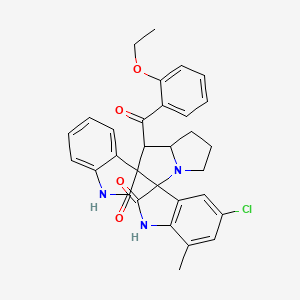
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B15174587.png)
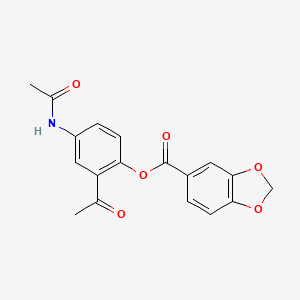
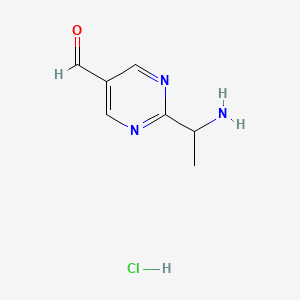
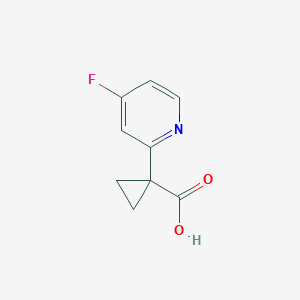

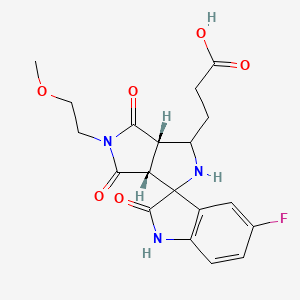
amine](/img/structure/B15174643.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15174646.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
